Cas no 21299-26-3 (4-chlorocyclohexan-1-one)

4-chlorocyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-chlorocyclohexanone
- 4β-Chlorocyclohexanone
- 4-chlorocyclohexan-1-one
- 4-Chloro-cyclohexanone
- Cyclohexanone, 4-chloro-
- EN300-255057
- SCHEMBL1072394
- InChI=1/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H
- BUBAVJLZSWOEBV-UHFFFAOYSA-N
- 4beta-Chlorocyclohexanone
- 21299-26-3
-
- MDL: MFCD20621195
- Inchi: InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
- InChI Key: BUBAVJLZSWOEBV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 132.0341926g/mol
- Monoisotopic Mass: 132.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.0461 (rough estimate)
- Boiling Point: 173.38°C (rough estimate)
- Refractive Index: 1.4867 (estimate)
4-chlorocyclohexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294673-5g |
4-Chloro-cyclohexanone |
21299-26-3 | 95% | 5g |
$4475 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294673-500mg |
4-Chloro-cyclohexanone |
21299-26-3 | 95% | 500mg |
$665 | 2024-07-28 | |
Enamine | EN300-255057-0.25g |
4-chlorocyclohexan-1-one |
21299-26-3 | 95% | 0.25g |
$933.0 | 2024-06-19 | |
Enamine | EN300-255057-1g |
4-chlorocyclohexan-1-one |
21299-26-3 | 1g |
$1014.0 | 2023-09-14 | ||
Enamine | EN300-255057-10g |
4-chlorocyclohexan-1-one |
21299-26-3 | 10g |
$4360.0 | 2023-09-14 | ||
eNovation Chemicals LLC | Y1294673-1g |
4-Chloro-cyclohexanone |
21299-26-3 | 95% | 1g |
$1115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1294673-500mg |
4-Chloro-cyclohexanone |
21299-26-3 | 95% | 500mg |
$665 | 2025-02-25 | |
Enamine | EN300-255057-5.0g |
4-chlorocyclohexan-1-one |
21299-26-3 | 95% | 5.0g |
$2940.0 | 2024-06-19 | |
Enamine | EN300-255057-1.0g |
4-chlorocyclohexan-1-one |
21299-26-3 | 95% | 1.0g |
$1014.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1294673-1g |
4-Chloro-cyclohexanone |
21299-26-3 | 95% | 1g |
$1115 | 2024-07-28 |
4-chlorocyclohexan-1-one Related Literature
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1. 158. The fischer indole synthesis. Part V. The cyclisation of some cyclohexanone o-substituted hydrazonesC. S. Barnes,K. H. Pausacker,W. E. Badcock J. Chem. Soc. 1951 730
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2. Chapter 11. Alicyclic compounds
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3. 305. Strychnine and brucine. Part XLVIII. Degradation of the strychnineacetic acid prepared from pseudostrychnineK. H. Pausacker,Robert Robinson J. Chem. Soc. 1947 1557
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4. CCCXXV.—Derivatives of tetrahydrocarbazole. Part VII. Reactions of 3-methyltetrahydrocarbazole. 6-chlorotetrahydrocarbazole, and their acyl derivativesSydney Glenn Preston Plant,Reginald John Rosse J. Chem. Soc. 1928 2454
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5. 1 : 2 : 3 : 4-Tetrahydro-6-hydroxy-7-methylcarbazole and 3-hydroxy-2-methylcarbazoleJosé A. Cummins,B. F. Kaye,Muriel L. Tomlinson J. Chem. Soc. 1954 1414
Additional information on 4-chlorocyclohexan-1-one
4-Chlorocyclohexan-1-One: A Comprehensive Overview
The compound 4-chlorocyclohexan-1-one (CAS No. 21299-26-3) is a significant molecule in the field of organic chemistry, particularly in the study of cyclic ketones and their derivatives. This compound, also referred to as chlorocyclohexanone, has garnered attention due to its unique structural properties and versatile applications in various chemical industries. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its chemical behavior and potential uses.
4-Chlorocyclohexan-1-one is characterized by a six-membered cyclohexane ring with a ketone group at position 1 and a chlorine substituent at position 4. This substitution pattern imparts distinct electronic and steric effects, making it an interesting subject for both academic research and industrial applications. The molecule's structure allows for a wide range of reactivity, enabling it to participate in various organic reactions such as nucleophilic additions, reductions, and cyclizations.
Recent studies have explored the synthesis of 4-chlorocyclohexan-1-one through innovative routes, including the use of transition metal catalysts and bio-inspired methods. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound from readily available starting materials. These methods not only improve yield but also reduce the environmental footprint of the synthesis process, aligning with current green chemistry trends.
The chemical properties of 4-chlorocyclohexan-1-one have been extensively studied, revealing its role as an intermediate in the synthesis of complex organic molecules. Its ability to undergo enantioselective reactions has made it valuable in the pharmaceutical industry, where chirality plays a crucial role in drug design. Recent research highlights its application in the synthesis of bioactive compounds, including potential antiviral agents and anticancer drugs.
In addition to its role in drug discovery, 4-chlorocyclohexan-1-one has found applications in materials science. Its thermal stability and reactivity make it suitable for use in polymer synthesis and as a precursor for advanced materials such as carbon nanotubes. Researchers have also investigated its potential as a building block for liquid crystal polymers, leveraging its rigid cyclic structure to enhance material properties.
The environmental impact of 4-chlorocyclohexan-1-one has been another area of focus. Studies have assessed its biodegradability and toxicity under various conditions, providing insights into its safe handling and disposal. These findings are crucial for industries utilizing this compound, ensuring compliance with environmental regulations and promoting sustainable practices.
Furthermore, advancements in computational chemistry have enabled detailed modeling of 4-chlorocyclohexan-1-one's molecular interactions. Quantum mechanical calculations have provided deeper insights into its electronic structure, reaction mechanisms, and potential interactions with biological systems. Such computational studies complement experimental work, accelerating the discovery process and reducing reliance on trial-and-error methods.
In conclusion, 4-chlorocyclohexan-1-one (CAS No. 21299-26-3) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an essential component in contemporary chemical research. As scientific advancements continue to unfold, the potential for new discoveries involving this compound remains vast and promising.
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